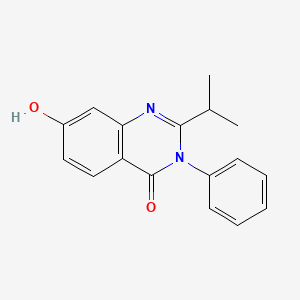![molecular formula C16H13NO4 B11843537 1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate CAS No. 61059-75-4](/img/structure/B11843537.png)
1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate is a heterocyclic compound that belongs to the chromeno-pyridine family This compound is characterized by its fused ring structure, which includes a chromene (benzopyran) and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate typically involves multi-step organic reactions. One common method includes the condensation of salicylaldehyde with malononitrile, followed by cyclization with 4-hydroxycoumarin to form the chromeno-pyridine core. The final step involves acetylation to introduce the acetate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted chromeno-pyridine derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate involves its interaction with various molecular targets:
Molecular Targets: The compound can inhibit enzymes like topoisomerase II and tyrosine kinase, which are crucial for DNA replication and cell signaling.
Pathways Involved: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid: Known for its anti-inflammatory properties.
5H-chromeno[4,3-b]pyridin-5-one: Exhibits antimicrobial activity.
7-Ethyl-5-oxo-5H-benzopyrano[2,3-b]pyridine: Used as an antihistaminic and anti-anaphylactic agent.
Uniqueness
1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate stands out due to its unique acetate group, which enhances its solubility and reactivity compared to similar compounds. This makes it a versatile intermediate for synthesizing a variety of biologically active molecules .
Propriétés
Numéro CAS |
61059-75-4 |
|---|---|
Formule moléculaire |
C16H13NO4 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
1-(5-oxochromeno[2,3-b]pyridin-7-yl)ethyl acetate |
InChI |
InChI=1S/C16H13NO4/c1-9(20-10(2)18)11-5-6-14-13(8-11)15(19)12-4-3-7-17-16(12)21-14/h3-9H,1-2H3 |
Clé InChI |
RURVJQVCVSSZBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)












